2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by its unique structure, which includes a benzyl group, ethoxy group, and methoxy group attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to construct the isoquinoline core . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed coupling and cyclization reactions, are also effective in synthesizing isoquinoline derivatives . Industrial production methods often involve optimizing these reactions to achieve high yields and purity while minimizing side products and environmental impact .
Chemical Reactions Analysis
2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified isoquinoline derivatives with altered functional groups .
Scientific Research Applications
2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: Isoquinoline derivatives are studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-malarial, and neuroprotective activities.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione can be compared with other similar isoquinoline derivatives, such as:
1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-cancer activities.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential therapeutic effects in neurodegenerative diseases.
Berberine: A natural isoquinoline alkaloid with anti-inflammatory and anti-microbial properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
72894-21-4 |
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Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-benzyl-6-ethoxy-7-methoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H19NO4/c1-3-27-18-12-10-16-19-15(9-11-17(26-2)20(18)19)21(24)23(22(16)25)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3 |
InChI Key |
ZAGFAVZXMJYQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C2C3=C(C=CC(=C13)OC)C(=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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